N-(tert-Butyloxy)carbonyl-L-thyroxine chemical properties and structure
N-(tert-Butyloxy)carbonyl-L-thyroxine chemical properties and structure
An In-Depth Technical Guide to N-(tert-Butyloxy)carbonyl-L-thyroxine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(tert-Butyloxy)carbonyl-L-thyroxine (Boc-L-thyroxine), a critical derivative of the thyroid hormone L-thyroxine. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, structure, synthesis, and applications, offering field-proven insights into its handling and utility.
Introduction: The Strategic Importance of Boc-L-thyroxine
L-thyroxine (T4) is a crucial hormone produced by the thyroid gland, essential for regulating metabolism throughout the body.[1] Its direct use in certain research and synthetic applications, however, is often hampered by the reactivity of its primary amine group. N-(tert-Butyloxy)carbonyl-L-thyroxine is the N-protected form of L-thyroxine, where the amine's reactivity is temporarily masked by a tert-butyloxycarbonyl (Boc) group.
This protection strategy is fundamental in chemical synthesis for several reasons:
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Selective Reactivity: It allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid or the phenolic hydroxyl group, without unintended side reactions involving the amine.
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Improved Solubility: The Boc group can enhance the solubility of the parent molecule in organic solvents commonly used in synthesis.
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Prodrug Development: Boc-L-thyroxine itself has been explored as a synthetic prodrug of thyroxine, designed for a more sustained release of the active hormone after enzymatic cleavage in the body.[1]
This guide will explore the structural and chemical characteristics that make Boc-L-thyroxine an indispensable tool in peptide synthesis and metabolic research.
Chemical Structure and Physicochemical Properties
The structure of Boc-L-thyroxine is characterized by the L-thyroxine backbone with a Boc protecting group attached to the alpha-amino acid's nitrogen atom.
Chemical Structure Diagram
Caption: Chemical structure of N-(tert-Butyloxy)carbonyl-L-thyroxine.
Core Chemical Identifiers and Properties
The fundamental properties of a compound are critical for experimental design, from selecting appropriate solvents to establishing storage conditions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [2],[1] |
| Synonyms | Boc-L-thyroxine, Boc-T4 | [1] |
| CAS Number | 88404-22-2 | [1],[2],,[3] |
| Molecular Formula | C₂₀H₁₉I₄NO₆ | [1],[4] |
| Molecular Weight | 876.99 g/mol | [2],[3],[4] |
| Appearance | Crystalline solid / Powder | [],[6] |
| Melting Point | ~212 °C | [3] |
| Solubility | Soluble in DMSO and Dimethylformamide. Sparingly soluble in aqueous buffers. | [7],[8] |
| Storage Temp. | 2-8 °C, protect from light and moisture. | [2], |
Synthesis and Purification: A Validated Workflow
The synthesis of Boc-L-thyroxine is a standard protection reaction. The protocol described below is a self-validating system, where the successful protection of the amine group is the primary endpoint, confirmed through subsequent analytical characterization.
Experimental Protocol: N-Boc Protection of L-thyroxine
Objective: To selectively protect the primary amine of L-thyroxine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-thyroxine (starting material)
-
Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Dissolution: L-thyroxine is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Causality: The aqueous base deprotonates the carboxylic acid and the phenolic hydroxyl group, increasing the solubility of L-thyroxine. More importantly, it acts as a base to neutralize the acid byproduct of the reaction and ensures the primary amine is sufficiently nucleophilic to attack the Boc anhydride.
-
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in dioxane, is added dropwise to the L-thyroxine solution at a controlled temperature (typically 0-5 °C).
-
Causality: Slow addition at a reduced temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions, such as the formation of the di-protected species or degradation.
-
-
Reaction: The mixture is stirred and allowed to warm to room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC).
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Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the conversion of the starting material to the product. The disappearance of the L-thyroxine spot and the appearance of a new, less polar spot (for Boc-L-thyroxine) indicates a successful reaction.
-
-
Work-up and Extraction: Once the reaction is complete, the dioxane is removed under reduced pressure. The remaining aqueous solution is acidified (e.g., with citric acid) to pH ~3, causing the product to precipitate. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄.
-
Causality: Acidification protonates the carboxylate, making the product less water-soluble and facilitating its extraction into an organic solvent. The brine wash removes residual water, and the drying agent removes the final traces of moisture.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Trustworthiness: This step is essential for achieving high purity, separating the desired Boc-L-thyroxine from any unreacted L-thyroxine, di-Boc byproducts, or other impurities. Purity is typically confirmed post-column by HPLC.[1]
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Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Boc-L-thyroxine.
Stability and Storage Considerations
The stability of Boc-L-thyroxine is paramount for its effective use. The parent compound, L-thyroxine, is known to be sensitive to light, humidity, and high temperatures.[9][10] These sensitivities are conferred to its Boc-protected derivative.
-
Thermal Stability: While solid L-thyroxine is relatively stable at ambient temperatures, degradation accelerates in the presence of moisture and heat.[9][11] Boc-L-thyroxine should therefore be stored in a cool, dry environment.
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Light Sensitivity: L-thyroxine undergoes photodegradation.[10] It is best practice to store Boc-L-thyroxine in amber vials or otherwise protected from light.
-
Chemical Stability: The Boc protecting group is famously labile under acidic conditions. Exposure to strong acids will cleave the Boc group, regenerating the free amine of L-thyroxine. Therefore, contact with acidic media should be avoided unless deprotection is the intended outcome.
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Recommended Storage: For long-term viability, Boc-L-thyroxine should be stored at 2-8°C in a tightly sealed container, protected from light.[2]
Conclusion
N-(tert-Butyloxy)carbonyl-L-thyroxine is more than just a derivative; it is a strategically engineered molecule that grants chemists precise control over the reactivity of L-thyroxine. Its utility as a protected amino acid for peptide synthesis and as a potential prodrug makes it a valuable asset in both academic research and pharmaceutical development.[1] Understanding its chemical properties, synthesis, and stability profile—as detailed in this guide—is essential for any scientist aiming to leverage its full potential in their work.
References
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Anaspec. Boc-L-thyroxine - 1 g. Available from: [Link]
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PubChem. (+-)-Thyroxine. National Center for Biotechnology Information. Available from: [Link]
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Fisher Scientific. N-(tert-Butyloxy)carbonyl-L-thyroxine, TRC 250 mg. Available from: [Link]
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Pitt-Rivers, R. (1956). Synthesis of some possible metabolites of thyroxine and triiodothyronine. Biochemical Journal, 64(3), 601–605. Available from: [Link]
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Bindra, D. S., et al. (1996). Stability of an extemporaneously compounded levothyroxine sodium oral liquid. American Journal of Health-System Pharmacy, 53(10), 1157-1161. Available from: [Link]
- Google Patents. US2579668A - Preparation of thyroxine and its derivatives.
- Google Patents. CN109810009B - An improved method for synthesizing L-thyroxine sodium.
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Shah, H. S., et al. (2014). Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate. AAPS PharmSciTech, 15(5), 1324–1332. Available from: [Link]
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Abdallah, S., & Mohamed, I. (2016). Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. Journal of Pharmaceutical Research International, 10(2), 1-11. Available from: [Link]
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Vlase, G., et al. (2016). Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations. Journal of Thermal Analysis and Calorimetry, 125(3), 1135-1143. Available from: [Link]
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